N,N-Diethylglycine 2,6-dimethoxyphenyl ester hydrochloride
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Overview
Description
N,N-Diethylglycine 2,6-dimethoxyphenyl ester hydrochloride is a chemical compound with the molecular formula C14H21NO4·HCl and a molecular weight of 303.82 . This compound is a derivative of glycine, where the glycine molecule is modified with diethyl and 2,6-dimethoxyphenyl ester groups, and it is commonly used in various scientific research applications.
Preparation Methods
The synthesis of N,N-Diethylglycine 2,6-dimethoxyphenyl ester hydrochloride typically involves the esterification of N,N-diethylglycine with 2,6-dimethoxyphenol in the presence of a suitable acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. After the reaction is complete, the product is purified through recrystallization or column chromatography to obtain the hydrochloride salt .
Chemical Reactions Analysis
N,N-Diethylglycine 2,6-dimethoxyphenyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
N,N-Diethylglycine 2,6-dimethoxyphenyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the development of new materials and chemical products, including polymers and coatings
Mechanism of Action
The mechanism of action of N,N-Diethylglycine 2,6-dimethoxyphenyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in the metabolism of amino acids, leading to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
N,N-Diethylglycine 2,6-dimethoxyphenyl ester hydrochloride can be compared with other similar compounds such as:
N,N-Dimethylglycine: A derivative of glycine with two methyl groups instead of diethyl groups.
N,N-Diethylglycine: Similar to the compound but lacks the 2,6-dimethoxyphenyl ester group.
2,6-Dimethoxyphenyl Glycine Ester: A compound with a similar ester group but different substituents on the glycine molecule.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in scientific research.
Properties
CAS No. |
2085-85-0 |
---|---|
Molecular Formula |
C14H22ClNO4 |
Molecular Weight |
303.78 g/mol |
IUPAC Name |
[2-(2,6-dimethoxyphenoxy)-2-oxoethyl]-diethylazanium;chloride |
InChI |
InChI=1S/C14H21NO4.ClH/c1-5-15(6-2)10-13(16)19-14-11(17-3)8-7-9-12(14)18-4;/h7-9H,5-6,10H2,1-4H3;1H |
InChI Key |
OGQHJKGALLZWIE-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(=O)OC1=C(C=CC=C1OC)OC.[Cl-] |
Origin of Product |
United States |
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